

Chemical structure and properties of timnodonic acid

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Compound of Interest

Compound Name: 5,8,11,14,17-Eicosapentaenoic Acid

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Timnodonic Acid: A Comprehensive Technical Guide

Introduction

Timnodonic acid, more commonly known as eicosapentaenoic acid (EPA), is a long-chain omega-3 polyunsaturated fatty acid (PUFA) of significant interest in the fields of nutrition, medicine, and drug development.[1] Found predominantly in marine sources, its unique chemical structure underpins a wide range of biological activities, primarily related to the modulation of inflammatory processes, cardiovascular function, and cellular signaling.[1] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, biochemical pathways, and relevant experimental protocols for timnodonic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Timnodonic acid is a carboxylic acid featuring a 20-carbon chain and five cis-configured double bonds.[2] Its systematic IUPAC name is (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid.[2][3][4] As an omega-3 fatty acid, the first double bond is located at the third carbon atom from the methyl (omega) end of the acyl chain.[1][2][5]

Identifier	Value
IUPAC Name	(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid[2][3][4]
Common Names	Timnodonic Acid, Eicosapentaenoic Acid (EPA) [2][6]
CAS Number	10417-94-4[3][6][7]
Chemical Formula	C ₂₀ H ₃₀ O ₂ [1][2][6][7][8]
Molecular Weight	302.45 g/mol [3][7][8]
InChI Key	JAZBEHYOTPTENJ-JLNKQSITSA-N[3][6]
SMILES	<chem>CC/C=C/C=C/C=C/C=C/C=C/C=C/C=CCCC(=O)O</chem> [4][6][9]

Physicochemical Properties

Timnodonic acid is a colorless to pale yellow oil at room temperature.[7] It is sensitive to air and light, necessitating storage under inert gas at low temperatures (-20°C) to prevent oxidative degradation.[10][11]

Property	Value	Source(s)
Physical Form	Liquid / Oil	[7]
Melting Point	-54 to -53 °C	[7][8][10][12][13][14]
Boiling Point	439 °C	[7][10]
Density	0.943 g/mL (at 25 °C)	[7][8][10][12][13]
Refractive Index	n _{20/D} 1.4977	[7][8][10][12][13]
Water Solubility	Practically Insoluble	[9][15]
Solvent Solubility	Soluble in methanol, ethanol, DMSO, DMF	[7][9][11][12][14][16]
Stability	Stable for ≥2 years when stored at -20°C under argon.	[12][16]

Biochemical Properties and Signaling Pathways

3.1. Biosynthesis

While humans can synthesize timnodonic acid from alpha-linolenic acid (ALA), an essential omega-3 fatty acid found in plant oils, the process is generally inefficient.[5] The pathway involves a series of enzymatic reactions, primarily desaturation and elongation.



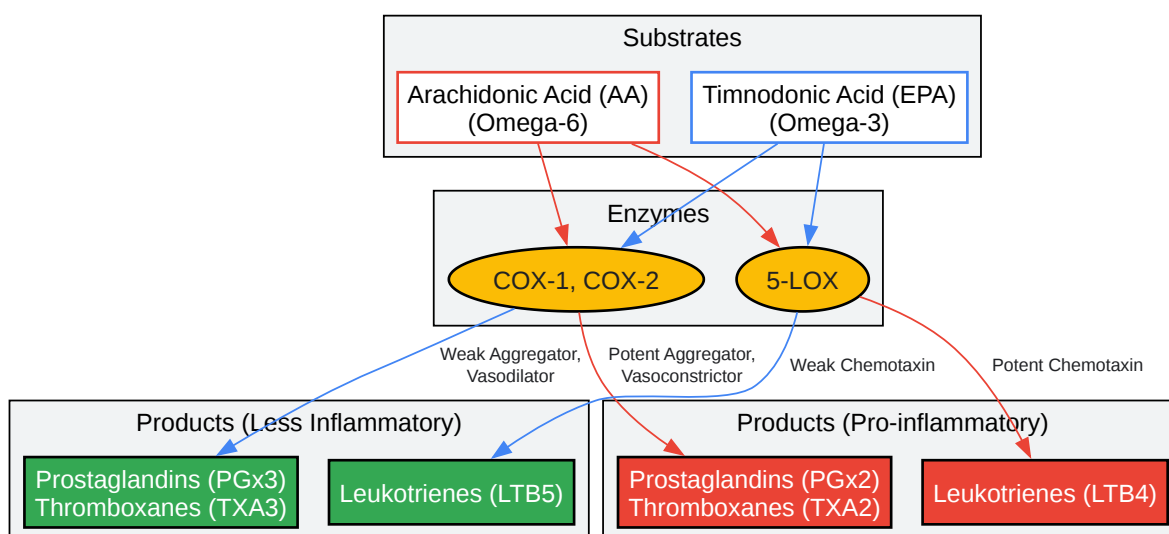
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Biosynthesis of Timnodonic Acid from ALA.

3.2. Metabolism and Eicosanoid Production

Timnodonic acid is a crucial substrate for several enzyme systems that also metabolize arachidonic acid (AA), an omega-6 fatty acid. This competitive interaction is fundamental to its anti-inflammatory effects. Timnodonic acid is metabolized by cyclooxygenase (COX) and

lipoxygenase (LOX) enzymes to produce the 3-series prostaglandins and thromboxanes, and the 5-series leukotrienes, respectively.[2] These eicosanoids are generally less inflammatory and less potent in inducing platelet aggregation compared to their AA-derived counterparts (series-2 and series-4 eicosanoids).[17]



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Competitive Metabolism of EPA and AA.

Additionally, timnodonic acid is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides and hydroxides, such as 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) and 18-hydroxyeicosapentaenoic acid (18-HEPE), which have been shown to possess anti-inflammatory and pro-resolving properties.[18][19]

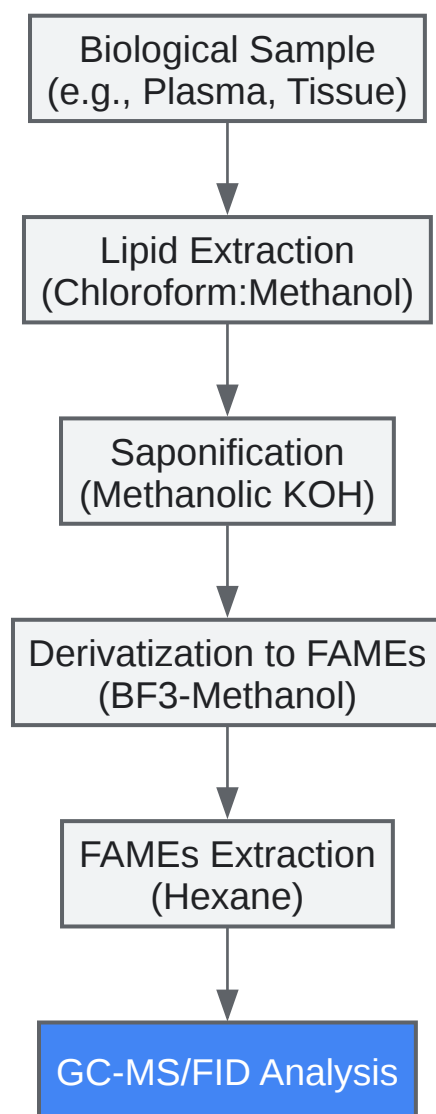
Experimental Protocols

4.1. Protocol for Extraction and Derivatization for GC Analysis

This protocol outlines the general steps for extracting total lipids from a biological sample (e.g., plasma or tissue) and preparing fatty acid methyl esters (FAMES) for quantification by gas chromatography (GC).

Methodology:

- **Homogenization:** Homogenize the biological sample in a chloroform:methanol mixture (2:1, v/v) to extract total lipids.
- **Phase Separation:** Add a saline solution to the homogenate to induce phase separation. The lower chloroform layer, containing the lipids, is carefully collected.
- **Saponification:** Evaporate the solvent under a stream of nitrogen. Add methanolic potassium hydroxide (KOH) and heat to saponify the lipids, releasing free fatty acids.
- **Methylation (Derivatization):** Acidify the sample and add a methylating agent, such as 14% boron trifluoride in methanol (BF_3 -methanol). Heat the mixture to convert the free fatty acids into their more volatile FAMES.
- **Extraction of FAMES:** After cooling, add hexane and water. The upper hexane layer containing the FAMES is collected for analysis.
- **Analysis:** Inject the hexane extract into a gas chromatograph equipped with a polar capillary column and a flame ionization detector (FID) or mass spectrometer (MS) for separation and quantification against a certified FAME standard.



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Workflow for FAMES Preparation and GC Analysis.

4.2. Protocol for In Vitro Cell Treatment

This protocol describes a general method for treating cultured cells with timnodonic acid to study its biological effects.

Methodology:

- Stock Solution Preparation: Dissolve high-purity timnodonic acid in an appropriate solvent like ethanol or DMSO to create a concentrated stock solution.^[11] Store at -20°C or -80°C

under an inert gas.[10]

- Preparation of Working Solution: For cell treatment, it is crucial to minimize solvent toxicity.
 - Solvent-based: Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
 - BSA Conjugation: For improved solubility and delivery in aqueous media, timnodonic acid can be complexed with fatty acid-free bovine serum albumin (BSA). Briefly, evaporate the solvent from an aliquot of the stock solution under nitrogen, and resuspend the fatty acid in a warm BSA solution in culture medium with vigorous mixing.
- Cell Treatment: Replace the medium of cultured cells (e.g., macrophages, endothelial cells) with the medium containing the timnodonic acid working solution.
- Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours) under standard cell culture conditions.
- Downstream Analysis: Following incubation, harvest the cells or supernatant for analysis. This can include:
 - Gene Expression: RNA extraction followed by RT-qPCR to measure cytokine mRNA levels.
 - Protein Analysis: ELISA of the supernatant for secreted proteins or Western blotting of cell lysates for signaling pathway components.
 - Metabolite Analysis: Extraction and analysis of eicosanoids by LC-MS/MS.

Conclusion

Timnodonic acid (EPA) is a multifaceted omega-3 fatty acid with a well-defined chemical structure that dictates its significant biological properties. Its role as a competitive substrate for eicosanoid production pathways is a cornerstone of its therapeutic potential, particularly in inflammatory and cardiovascular diseases. For professionals in research and drug development, a thorough understanding of its physicochemical characteristics, metabolic fate,

and appropriate handling in experimental settings is paramount to harnessing its full potential. The protocols and data presented in this guide offer a foundational resource for the continued investigation and application of this important molecule.

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